molecular formula C12H10O2P+ B15349261 Oxo(phenoxy)phenylphosphanium CAS No. 52744-21-5

Oxo(phenoxy)phenylphosphanium

Cat. No.: B15349261
CAS No.: 52744-21-5
M. Wt: 217.18 g/mol
InChI Key: LEGSDIBWTVJPPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenylphosphinic acid phenyl ester is a chemical compound with the molecular formula C₁₄H₁₂O₃P. It is a derivative of phenylphosphinic acid, where the hydroxyl group is esterified with a phenyl group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylphosphinic acid phenyl ester can be synthesized through the esterification of phenylphosphinic acid. The reaction typically involves heating phenylphosphinic acid with phenol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of phenylphosphinic acid phenyl ester may involve continuous flow reactors or batch processes. Advanced techniques such as microwave-assisted esterification and the use of ionic liquid additives can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: Phenylphosphinic acid phenyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form phenylphosphonic acid phenyl ester.

  • Reduction: Reduction reactions can lead to the formation of phenylphosphinic acid.

  • Substitution: Substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphorus-containing compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Phenylphosphonic acid phenyl ester.

  • Reduction: Phenylphosphinic acid.

  • Substitution: Various substituted phenylphosphinic acid derivatives.

Scientific Research Applications

Phenylphosphinic acid phenyl ester has several applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of other phosphorus-containing compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

  • Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

Phenylphosphinic acid phenyl ester is similar to other phosphinic acid esters, such as methylphenylphosphinic acid ester and diphenylphosphinic acid ester. its unique phenyl group contributes to its distinct chemical properties and applications. The presence of the phenyl group can enhance the compound's stability and reactivity compared to its non-phenylated counterparts.

Comparison with Similar Compounds

  • Methylphenylphosphinic acid ester

  • Diphenylphosphinic acid ester

  • Phenylphosphonic acid phenyl ester

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

52744-21-5

Molecular Formula

C12H10O2P+

Molecular Weight

217.18 g/mol

IUPAC Name

oxo-phenoxy-phenylphosphanium

InChI

InChI=1S/C12H10O2P/c13-15(12-9-5-2-6-10-12)14-11-7-3-1-4-8-11/h1-10H/q+1

InChI Key

LEGSDIBWTVJPPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O[P+](=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.